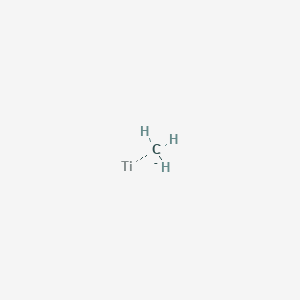

Titanium(IV) carbide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Titanium(IV) carbide, also known as titanium carbide, is a refractory ceramic material with the chemical formula TiC. It is known for its extreme hardness (Mohs 9–9.5), high melting point (3,160°C), and excellent thermal and electrical conductivity. This compound appears as a black powder and has a face-centered cubic crystal structure similar to sodium chloride . Titanium carbide is found in nature as the rare mineral khamrabaevite .

Vorbereitungsmethoden

Titanium(IV) carbide can be synthesized using various methods, including:

Carbothermic Reduction: This involves reducing titanium dioxide (TiO₂) with carbon at high temperatures.

Chemical Vapor Deposition (CVD): In this method, titanium tetrachloride (TiCl₄) reacts with methane (CH₄) at high temperatures to produce titanium carbide and hydrogen chloride (HCl).

Self-Propagating High-Temperature Synthesis (SHS): This involves an exothermic reaction between titanium and carbon powders, which propagates through the reactant mixture, forming titanium carbide.

Mechanical Alloying: This method involves milling titanium and carbon powders together to produce titanium carbide.

Analyse Chemischer Reaktionen

Titanium(IV) carbide undergoes various chemical reactions, including:

Reduction: It can be reduced to titanium metal using strong reducing agents like sodium or magnesium.

Substitution: Titanium carbide can react with other carbides to form solid solutions, such as tungsten carbide-titanium carbide (WC-TiC) mixtures.

Common reagents used in these reactions include oxygen for oxidation, sodium or magnesium for reduction, and other metal carbides for substitution reactions. The major products formed include titanium dioxide, titanium metal, and various carbide mixtures.

Wissenschaftliche Forschungsanwendungen

Titanium(IV) carbide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism by which titanium(IV) carbide exerts its effects involves its high hardness and thermal stability. The strong orbital hybridization between the titanium d-orbital and the carbon 2p-orbital contributes to its high hardness . In catalytic applications, titanium carbide provides active sites for reactions, enhancing reaction rates and selectivity .

Vergleich Mit ähnlichen Verbindungen

Titanium(IV) carbide is often compared with other refractory carbides, such as:

Tungsten Carbide (WC): Both have high hardness and are used in cutting tools, but tungsten carbide is more brittle.

Vanadium Carbide (VC): Similar to titanium carbide, vanadium carbide is used in hard alloys and as a catalyst.

Zirconium Carbide (ZrC): This compound has similar properties but is less commonly used due to its higher cost.

This compound stands out due to its unique combination of high hardness, thermal stability, and electrical conductivity, making it suitable for a wide range of advanced applications.

Eigenschaften

Molekularformel |

CH3Ti- |

|---|---|

Molekulargewicht |

62.902 g/mol |

IUPAC-Name |

carbanide;titanium |

InChI |

InChI=1S/CH3.Ti/h1H3;/q-1; |

InChI-Schlüssel |

NGHAJLKGHGJFDM-UHFFFAOYSA-N |

Kanonische SMILES |

[CH3-].[Ti] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)-, (2R)-](/img/structure/B13393112.png)

![disodium;[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13393120.png)

![N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide](/img/structure/B13393124.png)

![(1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-szabicyclo[3.1.0]hexane](/img/structure/B13393135.png)

![5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxymethyl]tetrahydropyran-2-yl]oxy-chromen-4-one](/img/structure/B13393154.png)

![4-[5-[3,4-Dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B13393157.png)